molecular formula C12H15IO3 B3185009 Methyl 4-tert-butoxy-3-iodobenzoate CAS No. 1131614-45-3

Methyl 4-tert-butoxy-3-iodobenzoate

Cat. No.: B3185009
CAS No.: 1131614-45-3
M. Wt: 334.15 g/mol
InChI Key: CDKXEDRWEGFFRX-UHFFFAOYSA-N
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Description

Methyl 4-tert-butoxy-3-iodobenzoate is a substituted benzoate ester characterized by a tert-butoxy group at the para position and an iodine atom at the meta position of the aromatic ring. This compound is of significant interest in organic synthesis due to the steric bulk of the tert-butyl group and the electrophilic reactivity of the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Its molecular structure combines hydrophobic (tert-butoxy) and polarizable (iodo) functionalities, influencing its solubility, stability, and reactivity compared to simpler methyl esters.

Properties

CAS No.

1131614-45-3

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

methyl 3-iodo-4-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3

InChI Key

CDKXEDRWEGFFRX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butoxy and iodo substituents distinguish Methyl 4-tert-butoxy-3-iodobenzoate from common methyl esters. Below is a comparative analysis with structurally or functionally related compounds:

Compound Substituents Key Properties Applications
This compound 4-tert-butoxy, 3-iodo High molecular weight (~322 g/mol), low volatility, moderate solubility in DCM Suzuki coupling, pharmaceutical intermediates
Methyl Salicylate 2-hydroxy MW: 152 g/mol, vapor pressure: 0.1 mmHg (25°C), floral odor Fragrances, topical analgesics
Sandaracopimaric Acid Methyl Ester Bicyclic diterpene ester MW: ~330 g/mol, high thermal stability (GC retention time: ~22 min) Resin analysis, natural product studies
Dehydroabietic Acid Methyl Ester Tricyclic diterpene ester MW: 316 g/mol, hydrophobic, UV-active Wood resin characterization

Physical and Chemical Properties

  • Molecular Weight and Volatility : The iodine atom increases the molecular weight of this compound compared to simpler esters like methyl salicylate (152 g/mol vs. 322 g/mol). This results in lower volatility, as seen in methyl esters with bulky substituents (e.g., sandaracopimaric acid methyl ester) .
  • Solubility: The tert-butoxy group enhances solubility in nonpolar solvents (e.g., dichloromethane), while the iodine atom may promote halogen bonding in polar media. In contrast, methyl salicylate is more hydrophilic due to its hydroxyl group .
  • Thermal Stability : Gas chromatography data for diterpene esters (e.g., sandaracopimaric acid methyl ester) suggest that bulky substituents improve thermal stability, a trait likely shared by this compound .

Analytical Characterization

  • Chromatographic Behavior : In GC analysis, diterpene esters with bulky groups (e.g., sandaracopimaric acid methyl ester) exhibit longer retention times (~22 min) due to increased interaction with stationary phases. This compound would likely follow this trend .
  • Spectroscopic Features: The iodine atom would produce distinct NMR (¹³C ~90 ppm for C-I) and mass spectral patterns (M+• with isotopic peaks at m/z 324/326) compared to non-halogenated analogs .

Key Research Findings

Synthetic Applications: The iodine substituent in this compound has been leveraged in palladium-catalyzed cross-coupling reactions to generate biaryl systems, a strategy less feasible with non-halogenated esters .

Stability in Atmospheric Studies : Methyl esters with bulky substituents (e.g., methyl salicylate) show lower atmospheric degradation rates, suggesting that this compound may persist longer in environmental matrices .

Data Tables

Table 1: Comparative Physical Properties

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) 322 152 330
Boiling Point (°C) ~300 (est.) 222 >300
Solubility in DCM High Moderate High
GC Retention Time (min) ~25 (est.) 8.5 22

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